Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate
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Description
Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, commonly referred to as 4-AOB, is a synthetic organic compound that has been used in various scientific fields for its unique properties. It is an ester of an α-keto acid, and is a colorless liquid. 4-AOB has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst, and as a biochemical and physiological agent.
Scientific Research Applications
Biosynthesis in Fermentation
- Ethyl 4-oxobutyrate is involved in the biosynthesis of gamma-substituted-gamma-butyrolactones, crucial components in film sherry production. It's part of the pathway yielding various compounds like gamma-butyrolactone and 4-hydroxy-5-ketohexanoic acid gamma-lactone in the presence of S. fermentati (Fagan, Kepner, & Webb, 1981).
Pharmaceutical Synthesis
- Ethyl 2-alkyl-4-aryl-3-oxobutyrates, derived from compounds like ethyl 4-oxobutyrate, play a role in synthesizing potential anti-HIV agents, such as 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (Danel et al., 1996).
Synthesis of Penicillins
- Ethyl 4-oxobutyrate derivatives are key in synthesizing penicillins, as seen in the conversion of ethyl 2-hydroxyimino-3-oxobutyrate to ethyl 2-(2-aminothiazol-4-yl)-2-vinyloxyiminoacetate, a penicillin precursor (Stachulski, 1991).
Hydrogenation Studies
- Investigations on hydrogenating ethyl 4-R-2,4-dioxobutyrates (R = phenyl) showed significant yields of ethyl 4-R-2-hydroxy-4-oxobutyrates, advancing understanding in organic synthesis processes (Slavinska et al., 2006).
Antimicrobial Applications
- Ethyl 2-substituted phenyl hydrazono-3-oxobutyrate, related to ethyl 4-oxobutyrate, demonstrated antimicrobial potential against various bacteria and fungi (Patel, Patel, & Shah, 2011).
Enzyme-Catalyzed Asymmetric Synthesis
- The enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate to optically active ethyl 4-phenyl-4-hydroxybutyrate by microorganisms like Candida magnoliae and Saccharomyces cerevisiae, shows its utility in producing pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).
properties
IUPAC Name |
ethyl 4-(2-acetyloxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)9-8-12(16)11-6-4-5-7-13(11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKINLPUYBANQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645832 |
Source
|
Record name | Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate | |
CAS RN |
898758-71-9 |
Source
|
Record name | Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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